molecular formula C13H13BrO2 B2362145 1-(2-Bromoethoxy)-4-methoxynaphthalene CAS No. 99894-02-7

1-(2-Bromoethoxy)-4-methoxynaphthalene

Cat. No. B2362145
CAS RN: 99894-02-7
M. Wt: 281.149
InChI Key: IDPMOEUQMUXBSD-UHFFFAOYSA-N
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Description

“1-(2-Bromoethoxy)-4-methoxynaphthalene” is a chemical compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This core is substituted at the 1-position with a 2-bromoethoxy group and at the 4-position with a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve the substitution of the appropriate positions on the naphthalene core with the desired groups. This could potentially be achieved through nucleophilic substitution reactions, where a bromoethoxy group and a methoxy group are introduced at the 1 and 4 positions of the naphthalene core, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene core, with the bromoethoxy and methoxy substituents at the 1 and 4 positions, respectively .


Chemical Reactions Analysis

The presence of the bromoethoxy group could make this compound a potential candidate for further substitution reactions, as the bromine atom is a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the naphthalene core and the substituent groups. For instance, the bromoethoxy group could potentially increase the compound’s reactivity .

Scientific Research Applications

Fluorescent Labeling in HPLC Analysis

1-(2-Bromoethoxy)-4-methoxynaphthalene, or a closely related compound, 2-bromoacetyl-6-methoxynaphthalene, has been utilized as a pre-chromatographic fluorescent labeling reagent for high-performance liquid chromatographic (HPLC) analysis of various substances. It has been specifically applied in the analysis of bile acids in pharmaceuticals and bile, demonstrating its utility in sensitive and selective analysis of complex pharmaceutical formulations (Cavrini et al., 1993); (Gatti et al., 1996).

Synthesis and Chemical Characterization

The compound plays a role as an intermediate in the preparation of various non-steroidal anti-inflammatory agents. Studies have explored efficient and environmentally friendly synthesis methods for related compounds like 2-bromo-6-methoxynaphthalene, demonstrating its importance in industrial and pharmaceutical chemistry (Xu & He, 2010); (Saji et al., 2021).

Applications in Organic Chemistry

In organic chemistry, derivatives of 1-(2-Bromoethoxy)-4-methoxynaphthalene are employed in various synthetic processes. For instance, its derivatives have been used in the acylation of 2-methoxynaphthalene, showcasing its utility in producing bioactive compounds and pharmaceutical intermediates (Andy et al., 2000).

Potential in Cancer Research

There is emerging interest in the potential anti-cancer properties of compounds like 2-bromo-6-methoxynaphthalene. Research indicates that these compounds might have applications in the treatment of cancer, as seen in molecular docking studies suggesting anti-cancer activities (Saji et al., 2021).

Safety And Hazards

As with any chemical compound, handling “1-(2-Bromoethoxy)-4-methoxynaphthalene” would require appropriate safety measures. The specific hazards associated with this compound would depend on its exact properties, but could potentially include risks associated with handling brominated compounds .

Future Directions

The future directions for the use of this compound would likely depend on its properties and potential applications. It could potentially be used as an intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

1-(2-bromoethoxy)-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPMOEUQMUXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-methoxynaphthalene

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